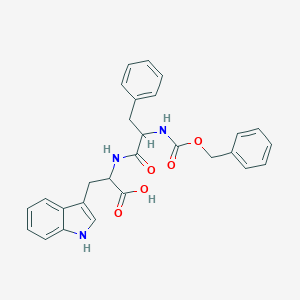

Z-Phe-Trp-OH

概要

説明

Z-Phe-Trp-OH is a peptide compound . It has a molecular formula of C28H27N3O5 .

Synthesis Analysis

Z-Phe-Trp-OH can self-assemble into spherical nanoparticles with the coordination of transition metal ions such as Zn and Cu . The synthesis process involves preparing a stock solution of dipeptide molecules (Trp-Phe) in isopropanol .Molecular Structure Analysis

The molecular structure of Z-Phe-Trp-OH involves π-π interactions, which are a direct attractive non-covalent interaction between aromatic moieties . These interactions play an important role in DNA stabilization, drug intercalation, and more .Chemical Reactions Analysis

Z-Phe-Trp-OH can undergo various chemical reactions. For instance, it can interact with ligand and protein through several different conformations including face-to-face, T-shaped, and offset stacked conformation .Physical And Chemical Properties Analysis

Z-Phe-Trp-OH has a molecular formula of C28H27N3O5 and an average mass of 485.531 Da . It is a solid substance .科学的研究の応用

Mixed-Mode Chromatography

Z-Phe-Trp-OH is used in mixed-mode chromatography, a method for separating peptides and protein digests . The compound’s properties allow it to be analyzed under different conditions, making it useful for analyzing differently charged peptides in a single run .

Peptide Self-Assembly in Nanomedicine

The Phe-Phe motif, which includes Z-Phe-Trp-OH, has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Controlled Self-Assembly

Z-Phe-Trp-OH can self-assemble into well-defined morphologies such as fibers, spherical, and flower-like self-assembled structures . This property is useful in the creation of complex structures at the nanoscale .

Analysis of Peptides/Protein Digests

Z-Phe-Trp-OH is used in the analysis of peptides/protein digests, as these analytes are usually multiply charged and differ largely in polarity . The compound’s properties allow it to be analyzed under different conditions, making it useful for analyzing differently charged peptides in a single run .

Drug Delivery Systems

The self-assembled nanostructures of Z-Phe-Trp-OH have potential applications in drug delivery systems . The ability to control the assembly of these structures could allow for targeted delivery of therapeutic agents .

Biomaterials

The self-assembled structures of Z-Phe-Trp-OH can also be used in the creation of biomaterials . These materials can have a variety of applications, including tissue engineering and regenerative medicine .

作用機序

Target of Action

Z-Phe-Trp-OH, also known as L-Tryptophan, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-, is a dipeptide consisting of tryptophan and phenylalanine . It has been reported to have inhibitory activity on angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure . Additionally, it has been found to interact with bacterial cell walls, making it an effective antimicrobial agent .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. For instance, it inhibits ACE, leading to a decrease in blood pressure . As an antimicrobial agent, it interacts with the cell wall of bacteria, causing surface rupturing and killing . The compound’s hydrophobicity aids in its smooth entry into target organs through hydrophobic interactions with membrane lipid bilayers .

Biochemical Pathways

Z-Phe-Trp-OH is involved in several biochemical pathways. Tryptophan, one of the amino acids in this dipeptide, is catabolized by complex metabolic pathways . Several of the resulting tryptophan metabolites are bioactive and play central roles in physiology and pathophysiology . Furthermore, the compound is involved in the self-assembly of modified aromatic amino acids, forming well-defined morphologies such as fibers, spherical, and flower-like self-assembled structures .

Pharmacokinetics

It is known that the compound’s hydrophobicity plays a significant role in its absorption and distribution within the body .

Result of Action

The result of Z-Phe-Trp-OH’s action is multifaceted. Its inhibition of ACE leads to a decrease in blood pressure . As an antimicrobial agent, it causes surface rupturing and killing of bacteria . Furthermore, its involvement in the self-assembly of modified aromatic amino acids leads to the formation of various structures with potential applications in material science .

Action Environment

The action of Z-Phe-Trp-OH can be influenced by various environmental factors. For instance, the compound’s fluorescence behavior and higher hydrophobicity against bacterial cell walls make it an effective antimicrobial fluorescent agent . Additionally, the compound’s UV and fluorescence spectra, which are advantageous for fluorescence-based diagnostics and treatments of biological diseases, can be influenced by the environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)16-21-17-29-23-14-8-7-13-22(21)23)24(15-19-9-3-1-4-10-19)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34)/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJAHPOAFDDPPF-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanamido)-3-(1H-indol-3-yl)propanoic acid | |

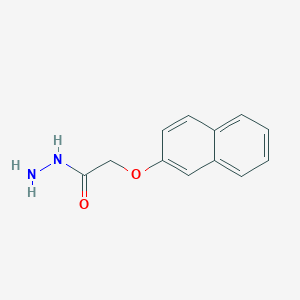

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

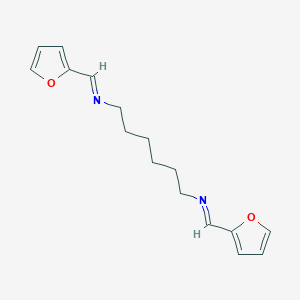

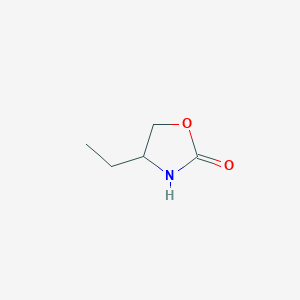

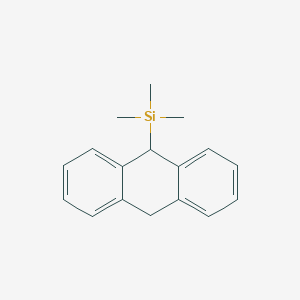

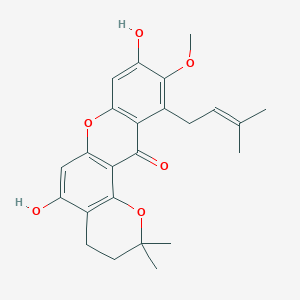

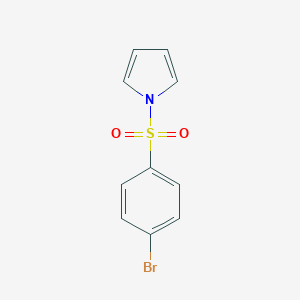

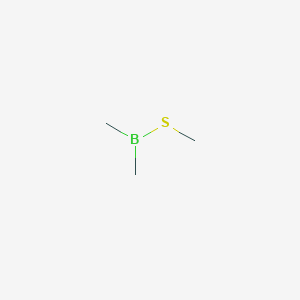

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)